
(5-Amino-4-methylpyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Amino-4-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both an amino group and a boronic acid group on the pyridine ring provides unique reactivity and binding properties, making it a versatile building block for the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-4-methylpyridin-3-yl)boronic acid typically involves the following steps:
Nitration: The starting material, 4-methylpyridine, is nitrated to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Borylation: The final step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed borylation reaction using a boron reagent such as bis(pinacolato)diboron.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the borylation step.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Amino-4-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the boronic acid group can undergo Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are used under mild conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Borane derivatives.
Substitution: Amino-substituted derivatives.
Suzuki-Miyaura Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(5-Amino-4-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the design of enzyme inhibitors and as a probe for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of (5-Amino-4-methylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
(5-Methylpyridin-3-yl)boronic acid: Lacks the amino group, resulting in different reactivity and binding properties.
(5-Amino-2-methylpyridin-3-yl)boronic acid: The position of the methyl group affects the electronic properties and reactivity of the compound.
(5-Amino-4-chloropyridin-3-yl)boronic acid: The presence of a chlorine atom introduces additional reactivity and potential for further functionalization.
Uniqueness: (5-Amino-4-methylpyridin-3-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the pyridine ring. This combination of functional groups provides a versatile platform for the synthesis of a wide range of derivatives and allows for diverse applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C6H9BN2O2 |
|---|---|
Molekulargewicht |
151.96 g/mol |
IUPAC-Name |
(5-amino-4-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3,10-11H,8H2,1H3 |
InChI-Schlüssel |
XVVVCLLSZLLRRI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=CC(=C1C)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



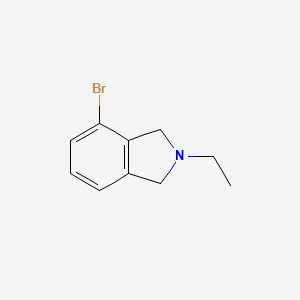

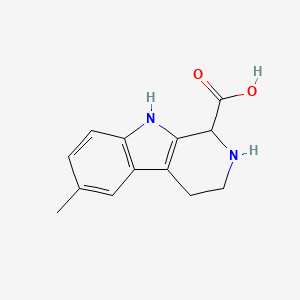
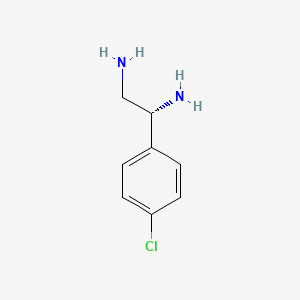
![4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13031884.png)
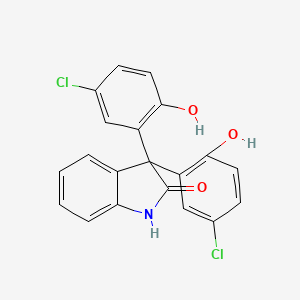



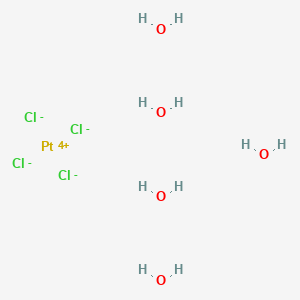

![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)

